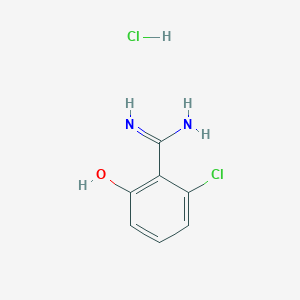

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-6-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBPMABNFXPJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach for preparing this compound involves the reaction of the corresponding nitrile precursor with hydroxylamine hydrochloride in the presence of a base. This method is well-documented and widely used for synthesizing benzene carboximidamides with hydroxy and chloro substituents.

Detailed Procedure

- Starting Material: 3-Chlorobenzonitrile (1 mmol)

- Reagents: Hydroxylamine hydrochloride (NH2OH·HCl, 3.5 mmol), Triethylamine (2.5 mmol)

- Solvent: Ethanol

- Conditions: Stirring at room temperature for 12 hours

- Work-up: Removal of solvent followed by purification via column chromatography (hexane/ethyl acetate as eluent)

- Crystallization: Slow evaporation from ethanol/dichloromethane mixture (1:4) to obtain single crystals

This procedure yields the target amidine hydrochloride compound with high purity, suitable for further structural and biological studies.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming an intermediate amidoxime, which rearranges to the amidine structure. The presence of triethylamine neutralizes the hydrochloric acid released during the reaction, facilitating the formation of the free amidine base before isolation as the hydrochloride salt.

Alternative Synthetic Approaches

Data Table: Summary of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | 3-Chlorobenzonitrile (1 mmol) |

| Hydroxylamine Source | Hydroxylamine hydrochloride (3.5 mmol) |

| Base | Triethylamine (2.5 mmol) |

| Solvent | Ethanol |

| Temperature | Room temperature (approx. 25°C) |

| Reaction Time | 12 hours |

| Purification Method | Column chromatography (hexane/ethyl acetate) |

| Crystallization Solvent | Ethanol/dichloromethane (1:4) |

| Yield | High (not explicitly quantified in source) |

Research Findings and Analysis

Structural Characterization

X-ray crystallographic analysis confirms that the compound crystallizes with two independent molecules in the asymmetric unit, adopting an E configuration across the C=N double bond. The hydroxyl group and benzene ring are on opposite sides of this double bond, which influences the compound’s hydrogen bonding and crystal packing.

Biological Relevance

The amidine hydrochloride serves as a key intermediate for synthesizing 1,2,4-oxadiazole derivatives, which exhibit significant antimicrobial and anti-HIV activities. The preparation method’s mild conditions preserve the functional groups essential for these biological activities.

Reaction Monitoring and Purity

Thin-layer chromatography (TLC) is typically used to monitor the reaction progress. The final product purity is ensured by chromatographic purification and verified by crystallographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemical Research Applications

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride serves as a versatile scaffold in synthetic organic chemistry. Its unique structural features allow it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution (EAS) : The chloro group makes it susceptible to electrophilic attack, enabling the introduction of other functional groups.

- Nucleophilic Substitution : The chlorine atom can be replaced with nucleophiles, broadening the scope for synthesizing derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to various oxidized forms | Hydroxy derivatives |

| Reduction | Forms reduced derivatives | Amino derivatives |

| Substitution | Chlorine replaced by other functional groups | Various substituted compounds |

Biological Research Applications

The compound has been investigated for its biological activities, particularly its interaction with enzymes and cellular processes. Notably, it has shown potential in:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, affecting cellular metabolism. For instance, studies have indicated its role in modulating enzyme activity related to cancer cell proliferation.

Case Study: Enzyme Interaction

In a study examining the effects of this compound on cancer cell lines, it was found to significantly inhibit the activity of specific kinases involved in tumor growth, demonstrating an IC50 value indicative of its potency.

Medical Applications

Research into the therapeutic potential of this compound is ongoing. Its structural properties suggest possible applications in drug development:

- Anticancer Agents : Due to its ability to inhibit specific enzymes linked to cancer progression, it is being explored as a candidate for developing new anticancer therapies.

Table 2: Potential Medical Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Anticancer Therapy | Investigating inhibition of cancer-related enzymes | Preclinical studies on efficacy |

| Antimicrobial Activity | Potential against bacterial and fungal infections | Screening against various pathogens |

Industrial Applications

In addition to research applications, this compound is utilized in industrial processes:

- Manufacturing of Specialty Chemicals : It is used as a precursor in synthesizing various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-6-hydroxybenzene-1-carboximidamide hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional group interactions. Key comparisons are drawn from the provided evidence and analogous compounds.

Table 1: Comparative Analysis of Key Properties

Key Structural and Functional Differences

Core Architecture :

- The target compound features a simple benzene scaffold, whereas Compound 17 incorporates a benzodithiazine ring system with sulfone groups. The latter’s fused heterocyclic core likely enhances rigidity and electronic delocalization, impacting binding to biological targets.

Functional Group Diversity: The hydrochloride salt of the carboximidamide group in the target compound introduces strong hydrogen-bonding capability, critical for interacting with enzymatic active sites. In contrast, Compound 17’s cyano (–CN) and sulfone (–SO₂) groups contribute to electrophilicity and metabolic stability but may reduce bioavailability.

Spectroscopic Signatures: The absence of a cyano group in the target compound eliminates the 2235 cm⁻¹ IR peak seen in Compound 15. Instead, the carboximidamide’s N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) dominate its IR profile.

Thermal Stability :

- Compound 17 exhibits a high melting point (314–315 °C), attributed to its rigid heterocyclic framework and intermolecular sulfone interactions. The target compound’s melting point is unreported but expected to be lower due to its simpler structure and ionic nature.

Biological Activity

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride is a compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its mechanisms of action, cellular effects, and implications for therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C7H8Cl2N2O

- Molecular Weight : 195.06 g/mol

- CAS Number : 1797869-66-0

The compound exhibits its biological activity through several key mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, impacting metabolic pathways. For instance, it interacts with enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, influencing gene expression related to cell cycle regulation and apoptosis. This modulation can affect cell proliferation and survival.

- Binding Interactions : At the molecular level, it binds to specific biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often occurs at the active sites of enzymes.

Cellular Effects

The biological effects of this compound on various cell types include:

- Alteration of Cellular Metabolism : The compound influences cellular metabolism by modifying the expression of genes involved in metabolic processes.

- Impact on Cell Viability : Studies indicate that dosage significantly affects cell viability; lower doses may promote beneficial effects while higher doses can lead to toxicity and apoptosis.

Dosage Effects in Animal Models

Research has demonstrated that the effects of the compound vary significantly with dosage:

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 501 | Mild apathy, no significant toxicity |

| 1000 | Moderate toxicity observed |

| 1580 | Severe toxicity, including staggering |

| 1990 | High mortality rate |

In a study involving TNO-Wistar rats, clinical symptoms such as apathy and altered breathing patterns were noted across different dosage groups, indicating a dose-dependent response .

Metabolic Pathways

The compound plays a critical role in several metabolic pathways:

- Glycolysis Inhibition : It inhibits key enzymes involved in glycolytic pathways, thereby altering glucose metabolism.

- Citric Acid Cycle Modulation : The compound affects enzymes within the citric acid cycle, impacting energy production at the cellular level.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Acid Ceramidase : A high-throughput screening campaign identified this compound as a potent inhibitor of acid ceramidase with an IC50 value of 3.2 nM. However, stability studies revealed that degradation products were biologically inactive, raising concerns about its utility in drug discovery .

- Toxicological Assessments : In vivo studies demonstrated that prolonged exposure at high doses led to adverse effects including liver damage and alterations in hematological parameters in animal models .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride?

- Methodological Answer : Purity verification should combine multiple orthogonal techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column with UV detection (e.g., 254 nm). Calibrate against certified reference standards.

- Nuclear Magnetic Resonance (NMR) : Analyze /-NMR spectra to confirm structural integrity and detect solvent residues.

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, Cl content within ±0.4% of theoretical values).

- Cross-validate results against peer-reviewed protocols from databases like ChemIDplus or PubChem to ensure reproducibility .

Q. How should researchers address discrepancies in reported solubility data across literature sources?

- Methodological Answer :

- Conduct a systematic review of primary literature (prioritizing journals with rigorous peer review) to identify experimental variables (e.g., temperature, solvent grade, pH).

- Replicate conflicting studies under controlled conditions, documenting deviations.

- Use computational tools (e.g., COSMO-RS) to predict solubility profiles and compare with empirical data.

- Reference regulatory databases (e.g., EPA DSSTox) for standardized measurements .

Q. What safety protocols are critical when handling this compound in aqueous reactions?

- Methodological Answer :

- Risk Assessment : Follow frameworks like those used for hazardous titrations (e.g., identifying corrosive byproducts, ventilation requirements) .

- PPE : Use nitrile gloves, chemical goggles, and lab coats. Conduct reactions in fume hoods.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- Document safety measures using templates aligned with ISO 17025 guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetic data.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.

- Validate models using hybrid approaches, such as correlating computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What strategies resolve contradictions in proposed hydrolysis mechanisms for this compound?

- Methodological Answer :

- Isotopic Labeling : Use -labeled water to trace oxygen incorporation in hydrolysis products via mass spectrometry.

- Kinetic Isotope Effects (KIE) : Compare ratios to distinguish between concerted and stepwise mechanisms.

- In Situ Spectroscopy : Employ FTIR or Raman to monitor intermediate species under varying pH conditions.

- Reconcile data using meta-analysis frameworks, as seen in receptor-response model validations .

Q. How can researchers design a reproducible synthesis protocol while minimizing hazardous byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology.

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Byproduct Analysis : Use GC-MS to identify and quantify impurities; iteratively refine catalytic systems (e.g., Pd/C for dechlorination).

- Align with methodologies for replicating literature results, emphasizing milestone tracking and task distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.